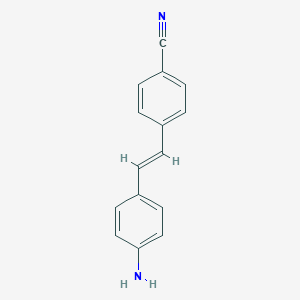

4-Amino-4'-cyanostilbene

Descripción

Contextualization of Stilbene (B7821643) Derivatives as π-Conjugated Systems

Stilbene and its derivatives represent a significant class of organic molecules built upon a 1,2-diphenylethylene core. This structure features two phenyl groups linked by an ethylene (B1197577) bridge, creating an extended π-conjugated system. ias.ac.inrhhz.net This system of alternating single and double bonds allows for the delocalization of electrons across the molecule, which is fundamental to its distinct electronic and photophysical properties. ias.ac.inrhhz.net Molecules with π-conjugated frameworks are crucial in modern materials science and are investigated for their potential in optoelectronic applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. smolecule.comunizar.esresearchgate.net The stilbene backbone provides a versatile scaffold for chemical modification, where the introduction of various functional groups onto the phenyl rings can systematically tune the molecule's properties. rhhz.netunizar.es The π-conjugation facilitates the transfer and redistribution of electron density when the molecule is influenced by an external electric field, a key characteristic for applications in nonlinear optics. ias.ac.in

Significance of Donor-Acceptor Substitution in Stilbenoid Compounds

The introduction of both an electron-donating (donor) group and an electron-withdrawing (acceptor) group at opposite ends of the stilbene backbone gives rise to what is known as a "push-pull" or donor-acceptor (D-A) system. ias.ac.in In 4-Amino-4'-cyanostilbene, the amino group (-NH₂) at the 4-position serves as the electron donor, while the cyano group (-CN) at the 4'-position acts as the electron acceptor. This specific arrangement creates a strong intramolecular charge transfer (ICT) character upon photoexcitation. mdpi.com

This D-A architecture is critical because it leads to a significant difference in the electronic distribution between the ground state and the excited state. ias.ac.in Upon absorption of light, electron density shifts from the donor-substituted end of the molecule to the acceptor-substituted end, resulting in a highly polarized excited state with a large dipole moment. acs.org This charge transfer characteristic is responsible for many of the compound's notable properties, including large nonlinear optical (NLO) responses, which are of interest for applications in optical data storage and processing. ias.ac.intandfonline.com Furthermore, the sensitivity of this charge transfer process to the surrounding environment leads to pronounced solvatochromism, where the absorption and fluorescence spectra of the molecule shift in response to the polarity of the solvent. nih.gov

Overview of Academic Research Trajectories for this compound

Academic research on this compound and its N,N-dimethylated analogue, 4-(dimethylamino)-4'-cyanostilbene (DCS), has largely focused on elucidating its complex photophysical behavior and harnessing its properties for advanced applications. A major area of investigation has been its pronounced solvatochromism, making it a valuable fluorescent probe for studying solvation dynamics in various chemical and biological systems. nih.govnih.govacs.org Its spectral response to solvent polarity has been shown to be comparable to that of other well-known solvation probes like Coumarin 153. nih.gov

A significant debate in the scientific literature revolves around the nature of its excited state. Some studies have proposed the existence of a dual excited state, involving a planar locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state, to explain its fluorescence behavior in polar solvents. rroij.comdntb.gov.ua However, other detailed spectroscopic studies, including femtosecond transient absorption and Kerr ellipsometry, suggest that its emission originates from a single, highly polar excited state, and that the observed dynamics are primarily due to solvent relaxation rather than the kinetics of multiple electronic states. nih.govacs.org

The compound's strong donor-acceptor structure also makes it a candidate for materials with high nonlinear optical (NLO) activity, particularly for second-harmonic generation. ias.ac.inresearchgate.net Additionally, research has explored the aggregation-induced emission (AIE) properties of cyanostilbene derivatives. researchgate.netresearchgate.net In this phenomenon, the molecule is weakly fluorescent in solution but becomes highly luminescent in an aggregated or solid state due to the restriction of intramolecular rotations, which minimizes non-radiative decay pathways. researchgate.net These research trajectories highlight this compound's role as a model system for understanding fundamental photochemical processes and as a building block for functional organic materials. unizar.es

Interactive Data Tables

Photophysical Properties of Donor-Acceptor Stilbenes

This table summarizes key photophysical properties of this compound (or its dimethylamino analogue, DCS) and a related compound, highlighting the effect of substituent position.

| Compound | Substituents | Fluorescence Quantum Yield (Φf) | Excited-State Lifetime (τ) | Key Feature |

| 4-(Dimethylamino)-4'-cyanostilbene (DCS) | 4-NMe₂, 4'-CN | ~0.1–0.3 | ~1–3 ns | Strong solvatochromism, used as a solvation probe. |

| 3-(Dimethylamino)-4'-cyanostilbene (3DCS) | 3-NMe₂, 4'-CN | ~0.5–0.7 | ~5–10 ns | Higher quantum yield and longer lifetime due to reduced symmetry. |

Data compiled from comparative studies.

Comparison of Stilbene Derivatives

This table compares this compound with a nitro-substituted analogue, illustrating the impact of the acceptor group.

| Compound | Donor Group | Acceptor Group | Emissive Properties | Research Focus |

| This compound | -NH₂ | -CN | Fluorescent, exhibits solvatochromism. nih.gov | Photophysics, solvation probe, NLO materials. ias.ac.innih.gov |

| 4-Amino-4'-nitrostilbene | -NH₂ | -NO₂ | Generally non-emissive due to quenching by the nitro group. | NLO properties, mutagenicity studies. nih.gov |

This table provides a comparative overview based on findings from multiple sources. nih.govnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[(E)-2-(4-aminophenyl)ethenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15(17)10-8-13/h1-10H,17H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKCXBOIOVKRJK-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108618-29-7 | |

| Record name | Benzonitrile, 4-(2-(4-aminophenyl)ethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108618297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Pathways and Advanced Derivatization of 4 Amino 4 Cyanostilbene

Established Synthetic Methodologies for 4-Amino-4'-cyanostilbene and Analogues

The construction of the stilbene (B7821643) backbone can be achieved through several reliable synthetic strategies. These methods primarily focus on the formation of the central carbon-carbon double bond.

Condensation Reactions for Stilbene Core Formation

Condensation reactions, particularly the Knoevenagel condensation, represent a classical and effective method for forming the α,β-unsaturated nitrile structure inherent to cyanostilbenes. nih.govwikipedia.org This reaction involves the base-catalyzed condensation of a carbonyl compound with a molecule containing an active methylene group.

For the synthesis of this compound, this typically involves the reaction between 4-aminobenzaldehyde and 4-cyanophenylacetonitrile. The active methylene group of 4-cyanophenylacetonitrile is deprotonated by a mild base, such as piperidine or an amine-based ionic liquid, to form a carbanion. rsc.orgmdpi.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 4-aminobenzaldehyde. The subsequent intermediate undergoes dehydration to yield the final stilbene product. The reaction is driven by the formation of a highly conjugated system. nih.gov

Table 1: Representative Knoevenagel Condensation for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 4-Aminobenzaldehyde | 4-Cyanophenylacetonitrile | Piperidine | Ethanol | Reflux | This compound |

Note: DIPEAc stands for diisopropylethylammonium acetate. scielo.org.mx

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for C-C bond formation in modern organic synthesis, offering high efficiency and functional group tolerance. uliege.be The Heck and Suzuki-Miyaura reactions are particularly relevant for stilbene synthesis.

The Mizoroki-Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. uliege.be To synthesize this compound, one possible route is the coupling of 4-bromobenzonitrile with 4-vinylaniline. In this process, Pd(0) undergoes oxidative addition to the aryl bromide. The resulting arylpalladium(II) complex then coordinates to the alkene (styrene derivative), followed by migratory insertion and subsequent β-hydride elimination to furnish the stilbene and regenerate the Pd(0) catalyst. beilstein-journals.org

The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. mdpi.comugr.es For this compound, this could be achieved by reacting 4-styrylboronic acid with 4-bromobenzonitrile or, alternatively, 4-aminophenylboronic acid with a 4-cyanostyryl halide. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the cross-coupled product. nih.gov

Table 2: Representative Palladium-Catalyzed Reactions for Stilbene Synthesis

| Reaction Type | Aryl Halide / Pseudohalide | Coupling Partner | Pd-Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|---|

| Heck | 4-Bromobenzonitrile | 4-Vinylaniline | Pd(OAc)₂ | PPh₃ | Et₃N | NMP |

| Suzuki | 4-Iodobenzonitrile | 4-Aminophenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O |

Note: NMP = N-Methyl-2-pyrrolidone; dba = dibenzylideneacetone; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. snnu.edu.cnacs.orgrsc.org

Photochemical Synthesis Routes for Stilbenoids

While condensation and cross-coupling reactions are the primary methods for constructing the stilbene core, photochemical reactions play a crucial role in the chemistry of stilbenoids. The most significant photochemical process for stilbenes is trans-cis (or E/Z) isomerization. uliege.be Irradiation with UV light can promote an electron from the π to the π* orbital of the double bond, allowing rotation around the central C-C bond, leading to a photostationary state mixture of isomers.

A key photochemical reaction of stilbenes is the Mallory reaction, an oxidative photocyclization of cis-stilbenes to form phenanthrenes upon irradiation in the presence of an oxidizing agent like iodine. researchgate.netacs.org This is a powerful method for synthesizing polycyclic aromatic systems but represents a subsequent transformation of a pre-formed stilbene rather than a de novo synthesis of the stilbene itself. Direct photochemical syntheses of the stilbene double bond are less common but can be achieved under specific circumstances, for example, through photochemical variants of the Wittig reaction or other specialized photo-induced eliminations. nih.govwiley-vch.de

Functional Derivatization Strategies

The "push-pull" nature of this compound makes it an ideal scaffold for derivatization. Modifications to the aromatic rings or the terminal functional groups can systematically tune the electronic structure and, consequently, the photophysical properties of the molecule.

Systematic Substitution on Aromatic Rings

The electronic properties of this compound can be finely adjusted by introducing additional substituents onto either of the two aromatic rings. The goal is often to modulate the strength of the electron-donating (push) or electron-withdrawing (pull) character of the molecule. researchgate.netnih.gov

Modification of the Donor Ring: The electron-donating ability of the amino group can be enhanced by alkylation (e.g., forming dimethylamino or diethylamino derivatives) or by incorporating it into a more rigid cyclic system. Conversely, acylation of the amino group would decrease its donor strength.

Substitution on Both Rings: Placing various substituents at different positions allows for a comprehensive study of structure-property relationships, influencing properties such as fluorescence quantum yield, Stokes shift, and solvatochromism. mdpi.comacs.org

Table 3: Effect of Aromatic Ring Substitution on Photophysical Properties of Amino-Cyanostilbene Analogues

| Donor Group (Ring 1) | Acceptor Group (Ring 2) | Effect on ICT | Expected λₘₐₓ Shift |

|---|---|---|---|

| -NH₂ (Amino) | -CN (Cyano) | Baseline | Reference |

| -N(CH₃)₂ (Dimethylamino) | -CN (Cyano) | Increased | Red-shift |

| -NHCOCH₃ (Acetamido) | -CN (Cyano) | Decreased | Blue-shift |

Chemical Modifications of the Cyano Group

The cyano group is a versatile functional handle that can be converted into a variety of other functionalities, providing a route to novel derivatives with distinct chemical and physical properties. researchgate.netrsc.org

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-amino-4'-carboxystilbene) or its corresponding carboxylate salt. lumenlearning.com This transformation converts the electron-withdrawing cyano group into a different type of acceptor and provides a site for further reactions, such as esterification or amidation.

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. researchgate.netnih.gov This converts the electron-withdrawing group into an electron-donating aminomethyl group, fundamentally altering the electronic nature of the stilbene from a D-π-A to a D-π-D system.

Cycloaddition: The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions. For example, reaction with azides (e.g., sodium azide) can yield a tetrazole ring, while reaction with nitrilimines can form 1,2,4-triazoles. nih.govclockss.orgresearchgate.net These conversions are valuable for creating heterocyclic derivatives of the stilbene core.

Table 4: Potential Derivatizations via Chemical Modification of the Cyano Group

| Reaction Type | Reagent(s) | Resulting Functional Group | Class of Derivative |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | -COOH (Carboxylic acid) | Carboxystilbene |

| Reduction | LiAlH₄ or H₂/Catalyst | -CH₂NH₂ (Aminomethyl) | Diaminostilbene derivative |

| [3+2] Cycloaddition | NaN₃, NH₄Cl | 5-substituted Tetrazole | Tetrazolylstilbene |

Incorporation into Polymeric Architectures

The integration of this compound and its derivatives into polymeric structures is a significant area of research, primarily driven by the desire to harness its unique photophysical and nonlinear optical (NLO) properties in processable and robust materials. By anchoring the chromophore to a polymer, researchers can control its local environment, prevent aggregation-induced quenching, and facilitate the fabrication of devices. The primary strategies for incorporation include attaching the cyanostilbene moiety as a side chain, integrating it into the polymer backbone, or using it as a polymerization initiator.

Side-Chain Polymerization

A prevalent method for creating functional polymers is to attach the cyanostilbene unit as a pendant group to a flexible polymer backbone. This approach allows the chromophore significant rotational freedom, which can be modulated by the polymer's physical state.

Researchers have successfully prepared a series of luminescent side-chain polymers with a Donor-π-Acceptor (D–π-A) α-cyanostilbene structure. rsc.org In one study, methacrylate monomers containing the cyanostilbene moiety linked by flexible alkyl spacers of varying lengths (m = 2, 4, 6, 8) were synthesized and subsequently polymerized. rsc.org The resulting polymers, named poly[(Z)-ω-(4-(1-cyano-2-(4-cyanophenyl)vinyl)phenoxy)alkyl methacrylate]s (PMmPVPCN), exhibited aggregation-induced emission enhancement (AIEE) and liquid crystalline properties. rsc.org The length of the flexible spacer was found to directly influence the phase structure of the polymer, transitioning from an amorphous phase for shorter spacers (m=2, 4) to a nematic phase for longer ones (m=6, 8). rsc.org This structural change also impacted the photophysical properties, with solid fluorescence quantum yields increasing from 22.4% to 42.7% as the spacer length increased. rsc.org

Similarly, side-chain liquid crystalline polymers (SCLLCPs) have been synthesized using di-substituted cyanostilbene groups. rsc.org Polymers such as PNB-Z-4, PNB-Z-34, and PNB-Z-345 were created with one, two, and three terminal alkyl chains on the cyanostilbene mesogen, respectively. rsc.org The number of alkyl tails influenced the mesomorphic structure, with the polymer containing one tail forming an oblique columnar phase, while those with two or three tails exhibited a hexagonal columnar phase. rsc.org Increasing the number of alkyl tails also improved the fluorescence quantum yields in the solid state. rsc.org These polymer films also demonstrated reversible photo-responsive properties, where their emission color and intensity could be altered by exposure to UV light of different wavelengths (365 nm and 254 nm) or by heating. rsc.org

Main-Chain Polymerization

New light-emitting fluorene copolymers have been synthesized by incorporating a dicyanostilbene derivative into the main chain via the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed polycondensation involved reacting 2,3-di(4-bromophenyl)fumarodinitrile with fluorene-based monomers. nih.gov The resulting copolymers (FFCNx) demonstrated significant energy transfer from the fluorene segments to the dicyanostilbene units. nih.gov Organic light-emitting diodes (OLEDs) fabricated with these copolymers as the light-emitting layer showed yellow-green luminescence. nih.gov The research indicated that the introduction of the dicyanostilbene comonomer influenced the molecular weight of the polymers, potentially due to the nitrile groups deactivating the palladium catalyst. nih.gov

Polymerization via Cyanostilbene-Based Initiators

A novel approach involves modifying a cyanostilbene derivative to act as an initiator for polymerization, thereby placing the functional chromophore at the beginning of the polymer chain. This method is particularly effective with ring-opening polymerization (ROP).

A cyanostilbene derivative was synthesized and used as an initiator for the ROP of ε-caprolactone and D,L-lactide, yielding polymers I-PCL and I-PLA, respectively. rsc.orgresearchgate.net The initiator molecule itself exhibited superior aggregation-induced enhanced emission (AIEE) behavior. rsc.org This property was conferred to the resulting polymers, as the single chromophore was anchored to the polymer chains. rsc.org The linkage to the polymer chains helped to realize and even enhance the luminogen aggregation of the initiator. rsc.orgresearchgate.net Compared to the small molecule initiator, the final polymers possessed better thermal stability and were more easily fabricated into devices. rsc.org The I-PLA polymer, in particular, showed promise for applications in white light-emitting diodes (LEDs). rsc.orgresearchgate.net

Research Findings on Polymeric Architectures

| Polymerization Method | Polymer Example(s) | Monomers / Initiators | Key Findings & Properties |

| Side-Chain Polymerization | poly[(Z)-ω-(4-(1-cyano-2-(4-cyanophenyl)vinyl)phenoxy)alkyl methacrylate]s (PMmPVPCN) | (Z)-ω-(4-(1-cyano-2-(4-cyanophenyl)vinyl)phenoxy)alkyl methacrylates | Exhibits Aggregation-Induced Emission Enhancement (AIEE); Phase transitions from amorphous to nematic with increasing spacer length; Fluorescence quantum yield increases with spacer length (22.4% to 42.7%). rsc.org |

| Side-Chain Polymerization | PNB-Z-4, PNB-Z-34, PNB-Z-345 | Norbornene backbone with di-substituted cyanostilbene side groups | Forms columnar liquid crystal phases; Solid-state fluorescence quantum yield improves with an increased number of alkyl tails on the cyanostilbene moiety. rsc.org |

| Main-Chain Polymerization | Fluorene-dicyanostilbene copolymers (FFCNx) | 2,3-di(4-bromophenyl)fumarodinitrile, 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester, 2,7-dibromo-9,9-dioctyl-9H-fluorene | Synthesized via Suzuki-Miyaura cross-coupling; Shows efficient energy transfer from fluorene to dicyanostilbene units; Used in OLEDs with yellow-green emission. nih.gov |

| Initiator for ROP | I-PCL, I-PLA | Cyanostilbene derivative initiator, ε-caprolactone, D,L-lactide | Confers AIEE properties to poly(ε-caprolactone) and poly(D,L-lactide); Polymers have enhanced thermal stability and processability compared to the initiator molecule; I-PLA shows potential for white LED applications. rsc.orgresearchgate.net |

Advanced Photophysical Investigations of 4 Amino 4 Cyanostilbene

Spectroscopic Characterization of Electronic States

The electronic states of 4-Amino-4'-cyanostilbene are meticulously probed using a combination of steady-state and time-resolved spectroscopic techniques. These methods provide a comprehensive picture of the molecule's behavior upon photoexcitation.

Steady-State Absorption and Emission Spectroscopy

The steady-state absorption and emission spectra of this compound are fundamental to understanding its electronic transitions. The absorption spectra typically exhibit a strong band corresponding to the S₀ → S₁ transition. For instance, a series of cyanostilbene derivatives, which share the core structure, show absorption maxima in the range of 394 nm in dioxane. acs.org The position of this band can be influenced by the substitution pattern on the aromatic rings.

Upon excitation, the molecule emits fluorescence, and the characteristics of this emission are highly dependent on the solvent environment. In nonpolar solvents, the emission is typically a single band originating from a locally excited (LE) state. However, in polar solvents, a significant red-shift in the emission spectrum is observed, which is a hallmark of a state with a large dipole moment, indicative of intramolecular charge transfer. rsc.org This solvatochromic shift is a key feature of this compound and related donor-acceptor stilbenes. acs.org The emission properties are also sensitive to the aggregation state of the molecules, with some derivatives showing aggregation-induced emission. acs.org

| Compound | Solvent | Absorption Maxima (nm) | Emission Maxima (nm) |

| Cyanostilbene Derivative 1 | Dioxane | ~394 | - |

| Anthracene-incorporated Cyanostilbene (CSB-1) | Various | - | Solvatochromic redshift with increasing solvent polarity |

| Anthracene-incorporated Cyanostilbene (CSB-2) | Various | - | Solvatochromic redshift with increasing solvent polarity |

Note: Specific absorption and emission maxima for the parent this compound can vary based on the specific derivative and solvent conditions.

Time-Resolved Emission and Transient Absorption Spectroscopy

Time-resolved emission spectroscopy provides dynamic information about the excited states. For similar donor-acceptor stilbenes, time-resolved fluorescence spectra reveal the temporal evolution of the emission. researchgate.net In polar solvents, a time-dependent shift of the emission maximum to lower energies is often observed, reflecting the process of solvent relaxation around the highly polar excited state. researchgate.net For instance, in propanol, a significant shift of over 40 nm in the emission spectra has been observed within the first 290 picoseconds after excitation. researchgate.net

Transient absorption spectroscopy is a powerful technique to probe the kinetics of excited states, including non-emissive ones. Upon photoexcitation, a transient absorption spectrum appears, which is characteristic of the excited singlet state (S₁). The decay of this transient absorption signal provides the lifetime of the excited state. For related trans-4-R-4′-nitrostilbenes, the lifetime of the excited singlet state is highly sensitive to solvent polarity. For example, the lifetime of trans-I–NMe2 varies from 1–3 nanoseconds in solvents of low polarity to approximately 10 picoseconds in acetonitrile. researchgate.net In cases where intersystem crossing occurs, the rise of the triplet-triplet absorption can be observed, often with a time constant that matches the decay of the singlet excited state. researchgate.net

Photoinduced Intramolecular Charge Transfer (ICT) Dynamics

The photophysics of this compound is dominated by photoinduced intramolecular charge transfer (ICT), a process where photoexcitation leads to a significant redistribution of electron density from the amino donor group to the cyano acceptor group.

Mechanisms of Charge Separation and Recombination

Upon absorption of a photon, this compound is promoted to an electronically excited state. In this excited state, the electron-donating strength of the amino group and the electron-accepting strength of the cyano group are enhanced, driving the intramolecular charge transfer. This process leads to the formation of a highly polar ICT state. The efficiency of this charge separation is influenced by the electronic coupling between the donor and acceptor moieties, which is facilitated by the π-conjugated stilbene (B7821643) bridge. d-nb.info

Twisted Intramolecular Charge Transfer (TICT) State Formation and Non-Radiative Decay

A key aspect of the ICT process in many donor-acceptor molecules, including derivatives of this compound, is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. The TICT model proposes that after initial excitation to a planar locally excited (LE) state, the molecule can undergo a torsional motion around the single bond connecting the donor or acceptor group to the π-system. nih.gov This twisting leads to a perpendicular arrangement of the donor and acceptor moieties, which electronically decouples them and stabilizes the charge-separated state.

The formation of the TICT state is often associated with a significant decrease in the fluorescence quantum yield because the twisted geometry can enhance non-radiative decay pathways back to the ground state. researchgate.net For some aminostilbenes, dual fluorescence can be observed, with one band corresponding to the planar LE state and a second, red-shifted band attributed to the TICT state. nih.gov However, for some cyanostilbenes, no dual emission is observed, suggesting that other deactivation pathways, such as trans-cis photoisomerization, may compete with or dominate over TICT state formation. researchgate.net The main deactivation pathway competing with fluorescence is often trans→cis photoisomerization by twisting about the C=C double bond in the first excited singlet state. researchgate.netresearchgate.net

Solvatochromic Shifts and Solvent Relaxation Phenomena

The significant difference in the dipole moment between the ground state and the ICT excited state of this compound leads to strong solvatochromic effects. nih.govnih.gov This means that the absorption and, more dramatically, the emission spectra are highly sensitive to the polarity of the solvent. acs.orgnih.gov In polar solvents, the solvent molecules will reorient themselves around the large dipole moment of the excited ICT state, a process known as solvent relaxation. This relaxation lowers the energy of the excited state, resulting in a continuous red-shift of the emission spectrum over time. acs.org

Photoisomerization Processes

The photoisomerization of this compound, a quintessential donor-acceptor stilbene derivative, represents a fundamental process in photochemistry, involving the conversion between its geometric isomers, trans (E) and cis (Z), upon absorption of light. This process is central to its function in various molecular devices and sensors.

The photoisomerization of donor-acceptor stilbenes such as this compound is a complex process governed by the molecule's dynamics on the excited-state potential energy surface. Upon excitation to the first singlet excited state (S₁), the molecule, typically starting from the more stable trans isomer, undergoes significant electronic and structural reorganization. The presence of the electron-donating amino group and the electron-withdrawing cyano group creates a "push-pull" system, which imparts a significant charge-transfer character to the S₁ state. mdpi.com

The primary pathway for isomerization involves rotation around the central ethylenic C=C double bond. In the excited state, the barrier to this rotation is significantly lowered compared to the ground state (S₀). The molecule moves from the initial Franck-Condon region towards a twisted geometry, which is a critical point on the potential energy surface. This twisted conformation facilitates non-radiative decay back to the ground state through a conical intersection (CI), a point where the S₁ and S₀ potential energy surfaces become degenerate. mdpi.com From this twisted CI, the molecule can relax to either the trans or cis isomer on the ground state, completing the isomerization cycle.

The energetic landscape of the excited-state isomerization is a map of the potential energy of the molecule as a function of its geometry, particularly the torsional angle of the central double bond. Computational studies, such as those using multi-state n-electron valence state second-order perturbation theory (MS-NEVPT2), have been instrumental in mapping these surfaces for related "push-pull" stilbenes. mdpi.com

Upon photoexcitation from the ground state (trans-S₀) to the Franck-Condon region of the S₁ state (trans-S₁-FC), the molecule rapidly relaxes. For donor-acceptor stilbenes, this can involve an ultrafast conversion to a quinoid-like structure in the excited state. mdpi.com The molecule then proceeds along the S₁ potential energy surface towards a minimum, surmounting a small energy barrier to reach the twisted conical intersection (CI-S₁/S₀-twist). This CI serves as an efficient funnel for deactivation to the ground state. The table below summarizes key points on the potential energy surface for a representative donor-acceptor stilbene, illustrating the energetic pathway. mdpi.com

| State/Geometry | Description | Key Energetic Feature |

|---|---|---|

| trans-S₁-FC | Franck-Condon region upon excitation of the trans isomer. | Initial point on the excited-state surface. |

| S₁ Minimum | A shallow potential well on the S₁ surface corresponding to a planar or near-planar geometry. | Represents a transient, fluorescent state. |

| CI-S₁/S₀-twist | Twisted conical intersection where S₁ and S₀ states are degenerate. | Facilitates efficient non-radiative decay to the ground state. |

| ISC-S₁/T₂ | Intersystem crossing point between singlet and triplet manifolds. | Allows population of the triplet state, opening an alternative isomerization channel. |

The relative energies of these states and the barriers between them dictate the kinetics and quantum yield of the photoisomerization process. The amino group substitution, in particular, has been noted to raise the C=C torsional barrier, which can slow down the isomerization process compared to other substituted stilbenes. mdpi.com

Aggregation-Induced Emission (AIE) Properties

This compound is a member of a class of molecules known as AIE luminogens (AIEgens). These compounds are typically non-emissive or weakly fluorescent when dissolved in good solvents but become highly luminescent upon aggregation in poor solvents or in the solid state. acs.org

The phenomenon of Aggregation-Induced Emission (AIE) is rationalized by the Restriction of Intramolecular Motion (RIM) mechanism. nih.govoup.comresearchgate.netoup.comnih.gov In dilute solutions, AIEgens like this compound possess multiple pathways for non-radiative decay of the excited state. These pathways are dominated by dynamic intramolecular motions, such as the rotation of the phenyl rings around the single bonds and vibrations of the molecular skeleton. oup.comresearchgate.net These low-frequency motions act as efficient channels for dissipating the absorbed energy as heat, thus quenching fluorescence.

When the molecules are transferred to a poor solvent or cast into a solid film, they aggregate. In the aggregated state, the physical packing and intermolecular interactions (such as π-π stacking and hydrogen bonding) severely hinder the intramolecular rotations and vibrations. researchgate.net This physical constraint effectively blocks the non-radiative decay channels. With the non-radiative pathways deactivated, the excited-state energy is instead released through the radiative pathway, resulting in strong fluorescence emission. nih.govoup.com The AIE effect is therefore a direct consequence of converting a molecule from a state of dynamic motion (in solution) to a state of restricted motion (in aggregate).

H-aggregates (hypsochromic aggregates): These typically form when molecules stack in a face-to-face arrangement. This alignment leads to a blue-shift (hypsochromic shift) in the absorption spectrum and often results in very low fluorescence quantum yields, as the transition to the lowest exciton (B1674681) state is forbidden. pradeepresearch.orgnih.govnih.gov

J-aggregates (bathochromic aggregates): These are characterized by a head-to-tail arrangement of molecules. This packing mode results in a red-shift (bathochromic shift) in the absorption spectrum and is often associated with enhanced fluorescence and a high quantum yield. pradeepresearch.orgnih.govnih.gov

| Aggregate Type | Molecular Arrangement | Effect on Absorption | Typical Emission Property |

|---|---|---|---|

| Monomer | Isolated Molecule | N/A | Weak or No Emission |

| H-aggregate | Face-to-face stacking | Blue-shift (Hypsochromic) | Low fluorescence / Quenching nih.gov |

| J-aggregate | Head-to-tail stacking | Red-shift (Bathochromic) | Enhanced fluorescence nih.gov |

Excited-State Proton Transfer (ESPT) Pathways in Related Aminostilbenes

Excited-State Proton Transfer (ESPT) is a photochemical reaction where a proton is transferred from one part of a molecule to another, or to a nearby solvent molecule, following electronic excitation. While not extensively documented for this compound itself, studies on structurally related aminobiphenyls provide valuable insights into potential ESPT pathways. rsc.org

A key driving force for ESPT in aromatic systems is the relief of excited-state antiaromaticity. nih.gov According to Baird's rule, a [4n+2] π-electron aromatic system in the ground state becomes antiaromatic in its first ππ* excited state. ESPT can disrupt the cyclic π-conjugation, thereby relieving this unfavorable antiaromaticity and stabilizing the excited state. nih.gov

In aminobiphenyls, several distinct ESPT mechanisms have been identified depending on the position of the amino group: rsc.org

Excited-State Intramolecular Proton Transfer (ESIPT): In ortho-aminobiphenyl, a facile photoprotonation occurs at a carbon atom. This process is intramolecular, where the proton is transferred directly from the amino group to a nearby carbon atom on the adjacent phenyl ring.

Water-Assisted ESPT: For meta- and para-aminobiphenyls, where the amino group is too far for direct intramolecular transfer, the reaction can be mediated by solvent molecules. A chain of protic solvent molecules (like water) can form a "proton wire" to shuttle a proton from the excited amino group to a basic carbon atom on one of the aromatic rings.

Proton-Coupled Electron Transfer (PCET): In the meta-isomer, an alternative pathway involving a photoredox reaction via PCET has been observed. This process involves the concerted transfer of both a proton and an electron.

These studies on related aniline derivatives highlight the photochemical reactivity of the amino group. rsc.org Upon photoexcitation, the acidity of the N-H bond increases, and the basicity of certain carbon atoms on the aromatic rings also increases, creating the potential for proton transfer reactions that are inaccessible in the ground state.

Computational Chemistry and Theoretical Elucidation of 4 Amino 4 Cyanostilbene Properties

Quantum Chemical Calculations of Ground and Excited State Structures

Quantum chemical calculations are fundamental to understanding the molecular properties of 4-amino-4'-cyanostilbene. These methods allow for the detailed investigation of both its ground and excited electronic states, providing a theoretical framework for experimental observations.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to investigate the electronic structure and properties of molecules like this compound. nih.govrsc.orgeurjchem.com DFT methods, such as those employing the B3LYP functional, are noted for their balance of computational cost and accuracy in predicting molecular geometries and vibrational frequencies. eurjchem.commdpi.com For instance, DFT calculations have been successfully used to optimize the geometry of related stilbene (B7821643) derivatives and have shown good agreement with experimental data. mdpi.com

Ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods, provide a high level of theory for calculating molecular properties from first principles, without empirical parameters. nih.govrsc.org These methods have been applied to study various aminostilbene (B8328778) derivatives, offering insights into their photochemical behavior in excited states. researchgate.net For example, a study on 4-amino-2-methylquinoline utilized both HF and DFT methods to perform a complete vibrational assignment of the molecule. nih.gov The choice between DFT and ab initio methods often depends on the specific property being investigated and the desired level of accuracy.

Geometry Optimization and Dipole Moment Analysis

Geometry optimization is a crucial step in computational chemistry to find the most stable arrangement of atoms in a molecule. For this compound and its derivatives, this process reveals key structural parameters. chemrxiv.org Theoretical studies have shown that in its ground state, the trans-isomer of similar "push-pull" stilbenes is essentially planar, which facilitates the delocalization of π-electrons across the molecule. mdpi.com

Dipole moment analysis provides quantitative insight into the charge distribution within the molecule. In the case of this compound and related dimethylamino derivatives (DCS), a significant increase in the dipole moment is observed upon excitation from the ground state to the excited state. researchgate.net For instance, the dipole moment of a related compound, trans-4-(dimethylamino)-4'-cyanostilbene (DCS), increases from approximately 7 Debye (D) in the ground state to around 22 D in the relaxed, fluorescing charge-transfer (CT) state. researchgate.netcore.ac.uk This large change in dipole moment is indicative of a substantial intramolecular charge transfer (ICT) from the amino (donor) to the cyano (acceptor) end of the molecule upon photoexcitation. researchgate.net

| Compound | State | Dipole Moment (D) |

| trans-4-(Dimethylamino)-4'-cyanostilbene (DCS) | Ground | 7 researchgate.netcore.ac.uk |

| Franck-Condon Excited | 13 researchgate.net | |

| Relaxed Fluorescing CT | 21 researchgate.net | |

| trans-4-Azetidinyl-4'-cyanostilbene (ACS) | Ground | - |

| Franck-Condon Excited | 10 researchgate.net | |

| Relaxed Fluorescing CT | 22 researchgate.net |

Electronic Structure and Transition Analysis

The electronic structure and transitions of this compound are central to its unique optical properties. Computational analysis of its molecular orbitals and excitation energies helps to explain its behavior upon light absorption.

Molecular Orbital Characterization (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic transitions in this compound. researchgate.net The HOMO is the highest energy orbital containing electrons, and its energy level indicates the molecule's ability to donate electrons. researchgate.net Conversely, the LUMO is the lowest energy orbital without electrons, and its energy level represents the molecule's capacity to accept electrons. researchgate.net

In push-pull systems like this compound, the HOMO is typically localized on the electron-donating amino group and the phenyl ring attached to it, while the LUMO is concentrated on the electron-accepting cyano group and its adjacent phenyl ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the lowest energy electronic excitation possible for the molecule. schrodinger.com A smaller HOMO-LUMO gap generally corresponds to absorption of longer wavelength light. The amino group's electron-donating nature reduces the HOMO-LUMO energy gap compared to unsubstituted stilbene.

Theoretical Prediction of Vertical Excitation and Emission Energies

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the vertical excitation energies of molecules, which correspond to the energy required for an electronic transition without any change in the molecular geometry. acs.orgresearchgate.net These calculations provide valuable information that can be compared with experimental absorption spectra. acs.org For cyanostilbene derivatives, TD-DFT calculations using functionals like B3LYP and M06-2X have shown excellent agreement with experimental absorption maxima. acs.org

The calculations predict that the lowest energy transition is typically a π-π* transition, which corresponds to the promotion of an electron from the HOMO to the LUMO. researchgate.net This transition is responsible for the strong absorption band observed in the near-UV or visible region for these compounds. Theoretical predictions also help in understanding how substituents affect the excitation energies; for instance, increasing the acceptor strength of the cyano-substituted ring leads to a red-shift (lower energy) in the absorption maximum. acs.org

Simulation of Excited State Dynamics

The events following photoexcitation in this compound are complex and occur on ultrafast timescales. Simulations of excited state dynamics are crucial for understanding the processes of intramolecular charge transfer (ICT) and subsequent relaxation pathways.

Upon excitation, the molecule transitions to a Franck-Condon state, which then rapidly evolves. researchgate.net In polar solvents, this evolution is dominated by a fast ICT process, leading to a highly polar charge-transfer state. core.ac.uk This ICT state formation can occur on a sub-picosecond timescale. core.ac.uk The dynamics are influenced by the solvent environment, with solvent relaxation playing a significant role in the observed spectral shifts (solvatochromism). nih.govnih.gov While the concept of a Twisted Intramolecular Charge Transfer (TICT) state has been debated for similar molecules, where the amino group twists relative to the phenyl ring, experimental evidence for some derivatives suggests that the emissive state retains a significant transition moment, which would not be expected for a classic, perpendicular TICT state. nih.govacs.org Instead, the excited state is best described as a highly polar, planar ICT state that is stabilized by solvent reorganization. nih.gov

Modeling Solvent-Solute Interactions

The photophysical properties of this compound and its derivatives, such as trans-4-(dimethylamino)-4'-cyanostilbene (DCS), are highly dependent on the solvent environment. nih.gov Computational modeling is a critical tool for understanding these complex interactions. Theoretical approaches often begin with implicit solvent models, which represent the solvent as a continuous dielectric medium, offering a computationally efficient method to capture bulk solvent effects. fiveable.me

Standard dielectric continuum models, like the Polarizable Continuum Model (PCM), have been used to simulate the solvatochromism of DCS. nih.govnih.gov These models, however, are only partially successful in fitting experimental data, especially when assuming solute dipole moments from independent measurements. nih.govacs.org Deviations from theoretical predictions can occur due to specific solute-solvent interactions like hydrogen bonding. researchgate.net To achieve better agreement with experimental observations, more sophisticated approaches such as coupled-state models, which explicitly account for the interaction between solute electronic states and the solvent, have been employed. These models can semiquantitatively reproduce the systematic changes observed in the absorption and emission spectra of DCS with varying solvent polarity. nih.govacs.org

A significant area of theoretical investigation has been the formation of a twisted intramolecular charge transfer (TICT) state, which was proposed as a possible emissive state for DCS in polar solvents. nih.govnih.govacs.org Semiempirical AM1/CI and ab initio Complete Active Space Self-Consistent Field (CASSCF) calculations combined with PCM have been performed to explore the charge transfer (CT) state formation. nih.govnih.gov These calculations revealed that in polar solvents, the stable S1 geometry adopts a twisted conformation where the electron-donating amino group is highly twisted relative to the cyanostyryl group. nih.gov A key finding from these theoretical studies is the importance of skeletal relaxation, where the benzene (B151609) rings transition to a nonaromatic quinoid structure, which is essential for stabilizing the CT state. nih.gov

However, computational predictions of a TICT state being the primary emissive state are contradicted by experimental evidence. nih.gov Measurements show large and solvent-independent absorption and emission transition moments, which would not be expected for a TICT state that should have a very small transition moment. nih.govacs.org Further experimental validation using Kerr-gate emission dynamics indicates that the subpicosecond behavior is dominated by solvent relaxation rather than complex electronic state kinetics, effectively ruling out the involvement of the predicted TICT state. nih.gov This highlights the necessity of cross-validating computational predictions with experimental results.

The table below summarizes the findings from free energy decomposition analysis based on CASSCF calculations, which elucidates the factors influencing the stability of the charge transfer geometry in different solvent environments. nih.gov

| Solvent Polarity | Linkage Bond Character | Electrostatic Interaction | Stable Conformation | Rationale |

| Polar | Single bond character | Reinforced by twist | Twisted Internal CT (TICT) | The single bond character allows for torsional motion, which assists charge separation and enhances electrostatic stabilization. nih.gov |

| Nonpolar | Double bond character | Not significantly enhanced by twist | Nontwisted CT | The increased double bond character prevents torsional motion, and the electrostatic interaction is not strong enough to favor a twisted state. nih.gov |

Table 1: Influence of Solvent Polarity on the Stable Charge Transfer Geometry of trans-4-dimethylamino-4'-cyanostilbene (DCS) based on Theoretical Modeling. nih.gov

Potential Energy Surface Calculations and Conical Intersections

The photochemical and photophysical pathways of stilbene derivatives are governed by the topology of their potential energy surfaces (PES) in the excited states. Conical intersections (CIs), which are points of degeneracy between electronic states, act as efficient funnels for ultrafast, non-radiative decay from an upper electronic state to a lower one. nih.govarxiv.orguni-heidelberg.de For molecules like this compound, these CIs play a crucial role in processes such as trans-cis photoisomerization. mdpi.comresearchgate.net

Detailed theoretical studies on the closely related molecule 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) provide insight into the methods used to map these complex photorelaxation pathways. mdpi.com Using high-level computational methods such as multi-state n-electron valence state second-order perturbation theory (MS-NEVPT2) and the state-average complete active space self-consistent field (SA6-CASSCF) method, researchers can optimize the geometries of minima, transition states, and, critically, the CIs and intersystem crossings (ISCs). mdpi.com

For DANS, these calculations have revealed intricate networks of five S1/S0 CIs and three T2/T1 CIs, alongside several ISCs. mdpi.com These competing nonadiabatic decay channels have different roles in the trans-to-cis and cis-to-trans isomerization processes. mdpi.com For instance, four of the S1/S0 CIs were found along the S1 trans ↔ cis isomerization pathway at various C=C dihedral angles, labeled CI-S1/S0-cis, CI-S1/S0-twist-c, CI-S1/S0-twist-t, and CI-S1/S0-trans. mdpi.com

While detailed CI mapping for this compound itself is less reported in the provided sources, studies on its dimethylamino derivative (DCS) in the gas phase have used Rice–Ramsperger–Kassel–Marcus (RRKM) theory to fit the energy dependence of non-radiative rate coefficients. mpg.de This analysis yielded a potential barrier height of 745 cm⁻¹ for photoisomerization, a value significantly lower than that of unsubstituted trans-stilbene (B89595) (1260 cm⁻¹). mpg.de This barrier height is a key feature of the S1 potential energy surface, and its reduction by the strong 'push-pull' substituents is a critical factor in the molecule's photodynamics. mpg.de The development of systematic computational approaches, such as the growing string method, facilitates the discovery and exploration of the complex seam spaces of conical intersections, moving beyond reliance on chemical intuition alone. nih.gov

The table below presents calculated relative potential energies for key structures on the PES of the related DANS molecule, illustrating the energy landscape that governs its photorelaxation.

| Structure Type | Optimized Geometry | Relative Potential Energy (eV) (MS-NEVPT2/SA6-CASSCF) |

| Stable Geometries | trans-S0 | 0.00 |

| cis-S0 | 0.45 | |

| twist-S0 | 2.10 | |

| Conical Intersections | CI-S1/S0-twist-c | 2.72 |

| CI-S1/S0-twist-t | 2.76 | |

| CI-S1/S0-cis | 3.33 |

Table 2: Calculated Relative Potential Energies for Selected Geometries of 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), a Model for Substituted Stilbenes. mdpi.com

Prediction and Optimization of Nonlinear Optical (NLO) Responses

Donor-acceptor substituted stilbenes are archetypal chromophores for second-order nonlinear optics. The push-pull electronic system, featuring an electron-donating group (amino) and an electron-accepting group (cyano) connected by a π-conjugated bridge, leads to a large change in dipole moment upon excitation, which is a prerequisite for high molecular NLO response. mdpi.com

Design Guidelines for Enhanced NLO Activity

Computational chemistry provides powerful guidelines for the rational design of new molecules with optimized NLO properties. acs.org The overarching strategy for large second-order NLO effects is to create dipolar molecules with strong electron donors and acceptors linked by a highly delocalized π-conjugated system. mdpi.comacs.org

Key design principles derived from theoretical studies include:

Enhancing the Push-Pull System: Increasing the electron-donating strength of the donor group and the electron-accepting strength of the acceptor group is a primary route to larger β values. mdpi.com This strengthens the intramolecular charge transfer character of the molecule.

Extending π-Conjugation: Lengthening the π-electron bridge between the donor and acceptor generally enhances NLO properties. mdpi.com However, there is an optimal length, beyond which the effect may saturate. The nature of the bridge is also important; for instance, in chalcone (B49325) systems, an alkene bridge was found to be more effective than an alkyne bridge due to a higher degree of conjugation. researchgate.net

Tuning the HOMO-LUMO Gap: There is a strong correlation between the NLO response and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Molecules with smaller HOMO-LUMO gaps tend to have larger hyperpolarizabilities. nih.govresearchgate.net Structural modifications that reduce this gap are a promising design strategy. nih.gov

Maintaining Molecular Planarity: A high degree of planarity in the π-conjugated system is critical for effective electron delocalization. frontiersin.org Theoretical studies have shown that departure from planarity can result in a significant decrease in NLO activity. frontiersin.org

Bond Length Alternation (BLA): The BLA, a measure of the difference in length between adjacent carbon-carbon bonds in the π-bridge, is a critical parameter. Theoretical models predict that β reaches a maximum at an optimal, near-zero value of BLA, corresponding to a transition from a neutral to a zwitterionic structure. nih.gov

Non-Centrosymmetric Crystal Packing: For bulk materials to exhibit second-order NLO effects like second-harmonic generation (SHG), the chromophores must be arranged in a non-centrosymmetric fashion. researchgate.net Overcoming the natural tendency of dipolar molecules to pack in a centrosymmetric (anti-parallel) manner is a major challenge in crystal engineering for NLO applications. acs.orgresearchgate.net

By applying these principles, computational models can screen potential candidates and guide synthetic efforts toward new, highly efficient NLO materials. researchgate.netacs.org

Structure Property Relationships and Molecular Engineering of 4 Amino 4 Cyanostilbene

Impact of Electronic Substituent Effects on Photophysical and NLO Properties

The electronic landscape of the 4-Amino-4'-cyanostilbene framework is highly sensitive to substituent effects. Altering the electron-donating or -withdrawing strength of the terminal groups, or introducing substituents elsewhere on the molecule, provides a powerful means to modulate its properties.

The push-pull nature of cyanostilbenes is critical to their function, and the strength of the donor and acceptor groups can be systematically tuned to alter the molecule's photophysical properties. acs.org In donor-π-acceptor (D-π-A) systems, increasing the electron-withdrawing strength of the acceptor group enhances electron delocalization, leading to predictable shifts in absorption spectra. acs.org For instance, in a series of α-cyanostilbenes with a triphenylamine (B166846) donor, replacing a terminal phenyl group with a more strongly electron-withdrawing pyridyl or a p-nitrophenyl group causes a bathochromic (red) shift in the absorption maximum. acs.org This shift is a direct result of the increased ICT character, which also leads to a larger ground-state dipole moment. acs.org

Similarly, modifying the donor group has a profound impact. Studies on related 4-aminostilbenes have shown that introducing N-phenyl substituents leads to a more planar geometry around the nitrogen atom. acs.org This "amino conjugation effect" enhances the electron-donating ability of the amino group, resulting in red-shifted absorption and fluorescence spectra and significantly higher fluorescence quantum yields compared to 4-aminostilbene (B1224771) or 4-N,N-dimethylaminostilbene. acs.org The substitution on the amino group can also influence the primary deactivation pathways of the excited state. acs.org For example, the photoisomerization of 4-(N-phenylamino)stilbene is a singlet-state process, while for 4-(N,N-diphenylamino)stilbene, it becomes a triplet-state process, likely due to a higher singlet-state torsional barrier. acs.org

The following table illustrates the effect of varying acceptor strength on the photophysical properties of α-cyanostilbene derivatives with a triphenylamine donor.

| Acceptor Group | Absorption Max (λ_max) | Ground-State Dipole Moment (μg) |

| Phenyl | ~394 nm | 6.25 D |

| Pyridyl | ~418 nm | 9.28 D |

| p-Nitrophenyl | ~437 nm | 12.26 D |

| Data sourced from a study on triphenylamine-based α-cyanostilbenes. acs.org |

Quantitative Structure-Activity Relationship (QSAR) models provide a computational framework to correlate the structural features of a molecule with its properties, including optical and NLO characteristics. For complex organic chromophores like this compound derivatives, QSAR can predict how specific structural modifications will affect their performance, guiding the design of new materials. nih.gov

The development of a QSAR model involves using a series of related compounds and correlating their measured properties with calculated molecular descriptors. nih.gov These descriptors can quantify various electronic, steric, and hydrophobic features of the molecule. For instance, studies on related 4-aminoquinoline (B48711) derivatives have successfully used techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for biological activity. nih.gov These same principles can be applied to the optical properties of stilbenes.

In the context of NLO properties, computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are used to calculate key parameters. acs.orgnih.gov Frontier molecular orbital analysis, for example, can reveal that certain structural modifications lead to a reduced Highest Occupied Molecular Orbital (HOMO) – Lowest Unoccupied Molecular Orbital (LUMO) gap, which often correlates with a greater NLO character. acs.orgnih.gov Theoretical studies on related sulphones have demonstrated good linear correlations between spectral data, computed electronic charges, and classic electronic descriptors like the Hammett σp values, underscoring the viability of this approach. rsc.org While specific, comprehensive QSAR models for the optical properties of this compound are highly specialized, the methodology allows for the rational design of derivatives with optimized absorption, emission, and NLO responses.

Stereochemical Control over Molecular Functionality

The placement of the cyano group on the ethylenic bridge is a powerful tool for fine-tuning the physicochemical properties of cyanostilbenes. acs.orgnih.gov When the cyano group is attached to the carbon atom adjacent to the donor-substituted phenyl ring (the α-position) versus the carbon adjacent to the acceptor-side phenyl ring (the β-position), significant differences in electronic structure and optical properties arise. acs.org

Theoretical studies using TDDFT calculations have shown that this positional isomerism systematically affects conjugation, molecular packing, and photophysical behavior. acs.orgnih.gov A general finding is that β-isomers tend to exhibit higher absorption maxima (a red-shift) compared to their α-isomer counterparts. acs.orgnih.gov However, the intensity of this absorption, measured by the oscillator strength (f), is typically lower in the β-isomers. acs.org This suggests that while the energy required for the electronic transition is lower in β-isomers, the probability of the transition occurring is higher in the α-isomers. acs.org This isomerism also affects liquid crystalline properties, with one study showing that the position of the cyano group dictated the transition from a monotropic to an enantiotropic smectic phase. researchsquare.com

The following table summarizes the calculated differences between α and β isomers for a representative donor-π-acceptor cyanostilbene system.

| Isomer Type | Relative Absorption Maxima (λ_max) | Relative Absorption Intensity (f) | Key Characteristic |

| α-isomer | Shorter Wavelength | Higher | More intense absorption |

| β-isomer | Longer Wavelength (Red-shifted) | Lower | Less intense absorption |

| Data trends derived from TDDFT calculations on D-π-A cyanostilbene systems. acs.orgnih.gov |

The ability of different parts of the this compound molecule to rotate relative to one another is intimately linked to its photophysical behavior, particularly its fluorescence. In solution, the molecule has considerable conformational freedom, and rotation around single bonds provides pathways for non-radiative decay, where the excited-state energy is dissipated as heat rather than light. unizar.es

However, when these intramolecular rotations are restricted, fluorescence is enhanced. This is the principle behind Aggregation-Induced Emission (AIE), a phenomenon where the compound is weakly fluorescent in solution but becomes highly emissive in the aggregated or solid state. In the solid state, intermolecular interactions prevent the torsional motions that would otherwise quench fluorescence, leading to a significant increase in the fluorescence quantum yield. unizar.es

Conformational twisting is also central to the formation of Twisted Intramolecular Charge-Transfer (TICT) states. While the para-substituted this compound is generally considered TICT-free, its meta-substituted isomer, mDCS, demonstrates the formation of a TICT state in polar solvents through the twisting of a C-C bond. researchgate.net This highlights how subtle changes in molecular structure can open up different excited-state relaxation channels. Furthermore, the fundamental process of E-Z (trans-cis) photoisomerization is a direct consequence of rotation around the central C=C double bond in the excited state. rsc.org Controlling this conformational flexibility, for instance by creating more rigid "stiff-stilbene" analogues, allows for precise control over photoswitching behavior. nih.gov

Intermolecular Interactions and Solid-State Phenomena

In the solid state, the properties of this compound are governed not just by the characteristics of individual molecules but also by how they arrange and interact with their neighbors. chimia.ch These intermolecular interactions can profoundly influence crystal packing, which in turn dictates the bulk luminescent and electronic properties of the material. researchgate.net

The specific arrangement of molecules in a crystal can be affected by subtle changes in molecular structure, such as the positional isomerism of the cyano group. researchgate.net Different isomers can adopt distinct packing modes, such as herringbone or π-stacked arrangements, with varying degrees of overlap between the π-systems of adjacent molecules. unizar.es These packing arrangements are critical for phenomena like AIE, where restricted rotation enhances emission, and for mechanochromism, where mechanical force alters the molecular packing and thus changes the emission color. researchsquare.comunizar.es

Crystal Engineering for Desired Optical Properties

Crystal engineering is a powerful strategy for controlling the solid-state arrangement of molecules to achieve specific bulk properties. In the case of cyanostilbene derivatives, controlling the crystal packing directly influences their optical and photophysical characteristics. unizar.es The arrangement of molecules in the crystal lattice dictates the extent of intermolecular interactions, which can alter electronic transition dipole moments and affect deactivation pathways of excited states. unizar.es

A significant consequence of this control is the phenomenon of polymorphism, where a single compound can crystallize into multiple different forms, each with a distinct molecular packing and, consequently, different optical properties. unizar.es For instance, a derivative of this compound (DCS) with terminal tolyloxy units can form four different polymorphs, each exhibiting a unique emission spectrum, with colors including green, yellow, orange, and red-orange. unizar.es This tunability arises from the different supramolecular organizations and intermolecular interactions within each crystal form. unizar.es

Furthermore, crystal engineering is crucial for developing materials with nonlinear optical (NLO) properties, such as second harmonic generation (SHG). For a material to exhibit strong SHG activity, it must crystallize in a non-centrosymmetric space group. rsc.org Through careful molecular design and control of crystallization conditions, it is possible to guide stilbene (B7821643) derivatives to adopt this ideal arrangement. rsc.org For example, a non-centrosymmetric polymorph of 2-chloro-3,4-dimethoxy-4′-nitrostilbene was found to exhibit NLO activity over 32 times that of the urea (B33335) reference standard. rsc.org The crystal packing in these materials is often characterized by specific intermolecular contacts, including hydrogen bonding and aromatic CH−π interactions, which stabilize the desired non-centrosymmetric structure. acs.org The quality of the crystal also plays a critical role; high-quality single crystals generally show higher photoluminescent quantum yields than their polycrystalline powder counterparts due to a lower concentration of defects that can act as energy traps. unizar.es

Table 1: Impact of Crystal Engineering on the Optical Properties of Cyanostilbene Derivatives

| Crystal Engineering Strategy | Key Intermolecular Feature / Packing | Resulting Optical Property | Source |

|---|---|---|---|

| Polymorphism | Different packing arrangements and π-overlap in each polymorph. | Multiple, distinct emission spectra from a single compound (e.g., green, yellow, orange emissions). | unizar.es |

| Non-Centrosymmetric Crystallization | Ideal alignment of chromophores, avoiding inversion symmetry. | Significant second harmonic generation (NLO activity). | rsc.org |

| Growth of High-Quality Single Crystals | Low concentration of impurity traps and distortions. | Enhanced photoluminescent quantum yield (QY) compared to powders. | unizar.es |

| Molecular Dimer Formation | Antiparallel arrangement stabilized by H-bonding and CH−π interactions. | Influences bulk NLO properties and stabilizes the crystal lattice. | acs.org |

Supramolecular Self-Assembly and Ordered Structures

Supramolecular self-assembly utilizes non-covalent interactions—such as hydrogen bonding, π-π stacking, and van der Waals forces—to organize molecules into well-defined, ordered nanostructures. sioc-journal.cn For π-conjugated molecules like this compound, self-assembly is a key method for creating functional materials with enhanced optical and electronic properties. researchgate.net The process can transfer and amplify the properties of individual molecules to a macroscopic level. sioc-journal.cnrsc.org

A prominent property of many cyanostilbene derivatives is Aggregation-Induced Emission (AIE). In dilute solutions, these molecules often exhibit low fluorescence quantum yields because the excited state energy is dissipated through non-radiative pathways involving intramolecular rotations. unizar.es However, when the molecules aggregate or self-assemble into ordered structures, these rotations are restricted. This restriction of intramolecular rotation blocks the non-radiative decay channels, forcing the molecule to release its energy via fluorescence, thus leading to strong emission in the aggregated or solid state. rsc.org This self-assembly process can lead to the formation of various morphologies, such as nano-flakes and cuboid-shaped nanocrystals. rsc.org

The design of the molecule itself can direct the self-assembly process. For example, the introduction of specific functional groups can promote desired intermolecular interactions. unizar.es The combination of an electron-donating amino group and an electron-accepting cyano group in this compound facilitates strong donor-acceptor interactions that can drive the formation of ordered assemblies. rhhz.net In some cases, specific arrangements like J-aggregation can occur, which significantly alters the photophysical properties of the material. unizar.es More complex systems can also be constructed; for instance, a self-crosslinkable liquid crystal polysiloxane containing cyanostilbene moieties was synthesized. rsc.org This material self-assembles into an ordered liquid crystal phase, and subsequent crosslinking creates a stable, flexible, and elastic optical film, demonstrating an advanced application of self-assembly for creating robust functional materials. rsc.org

Table 2: Supramolecular Self-Assembly of Cyanostilbene Derivatives

| Assembly Driving Force | Resulting Structure / Phenomenon | Key Property / Application | Source |

|---|---|---|---|

| Restriction of Intramolecular Rotation | Aggregation-Induced Emission (AIE) | High fluorescence efficiency in the solid state or aggregated form. | rsc.org |

| π-π Stacking & Hydrogen Bonding | Nano-flakes, cuboid-shaped nanocrystals. | Multifunctional probes for applications like cell imaging. | rsc.org |

| Interdigitation of Terminal Groups | J-aggregation. | Tuned photophysical properties and emission spectra. | unizar.es |

| Self-Assembly & Crosslinking | Flexible, elastic optical paint/film. | Photopatternable secret coatings and next-generation optical materials. | rsc.org |

Applications in Advanced Functional Materials

Organic Optoelectronic and Photonic Devices

Derivatives of 4-Amino-4'-cyanostilbene, often referred to more broadly as cyanostilbenes (CS), are recognized for their significant potential in organic optoelectronic and photonic devices. nih.gov Their tunable chemical structure allows for the modification of optical and electrical properties to suit specific applications. rhhz.net The inherent intramolecular charge transfer (ICT) characteristics, combined with phenomena like aggregation-induced emission (AIE), where the molecules become highly luminescent in the solid state, make them prime candidates for use in various devices. rhhz.net Research has demonstrated their utility in emissive layers, charge transport components, and light-harvesting systems. nih.govunizar.es

The strong electroluminescence of cyanostilbene-based materials makes them highly suitable for the emitting layers in both small-molecule OLEDs and polymer-based PLEDs. unizar.essigmaaldrich.com These materials can be processed into the necessary high-quality, nanometer-thin films using either vapor deposition for small molecules or spin-coating for polymers. unizar.es The resulting films generally exhibit high fluorescence quantum yields and efficient electroluminescence. unizar.es

The push-pull nature of molecules like this compound is crucial for their emissive properties. For instance, the related compound 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS), another push-pull chromophore, has been used as a red-emitting dopant in wide bandgap polymer hosts like poly(9-vinylcarbazole) (PVK) to create OLEDs. researchgate.net The efficiency of these devices relies on effective energy transfer from the host material to the emissive dopant. researchgate.net Similarly, derivatives of this compound are explored for their tunable emission colors, which can be modified by altering the donor or acceptor groups, enabling a range of colors from blue to red. acs.org This tunability is essential for developing full-color displays and white-lighting applications. researchgate.netacs.org

Research into aggregation-induced delayed fluorescence (AIDF) has also opened new avenues for cyanostilbene derivatives in OLEDs. Certain luminogens with through-space charge transfer between donor and acceptor moieties exhibit weak fluorescence in solution but become strongly emissive in aggregate form or as neat films. frontiersin.org Non-doped OLEDs fabricated with such materials have demonstrated high external quantum efficiencies (EQE) of up to 12.7% with minimal efficiency roll-off at high brightness, showcasing the potential of this class of materials for high-performance displays. frontiersin.org

Table 1: Performance of OLEDs Incorporating Cyanostilbene-Type Emitters

| Emitter Type | Host Material | Device Performance Metric | Value | Reference |

| Aggregation-Induced Delayed Fluorescence (AIDF) Luminogen | None (Neat Film) | Maximum External Quantum Efficiency (EQE) | 12.7% | frontiersin.org |

| AIDF Luminogen | None (Neat Film) | Efficiency Roll-off at 1,000 cd m⁻² | 2.7% | frontiersin.org |

| 4-dimethylamino-4'-nitrostilbene (DANS) | Poly(9-vinylcarbazole) (PVK) | Emission Color | Red | researchgate.net |

Beyond their optical properties, cyanostilbene-based materials possess interesting electronic characteristics that make them suitable for charge transport layers in organic field-effect transistors (OFETs). nih.govunizar.es The ability to form well-ordered self-assemblies and crystalline nanostructures is crucial for efficient charge transport. rhhz.net The π-conjugated core of this compound facilitates the movement of charge carriers (holes or electrons) across the material.

The amino group in compounds like 4-dimethylamino-4'-cyanostilbene can facilitate charge transfer, a key process in organic semiconductors. The molecular packing in the solid state, influenced by intermolecular interactions, plays a critical role in determining the charge carrier mobility. While specific mobility values for this compound itself are not detailed in the provided context, the broader class of cyanostilbene derivatives is noted for its potential in OFETs due to these favorable electronic properties. unizar.estheses.cz The development of these materials focuses on creating ordered structures that enhance π-π stacking, thereby improving the efficiency of charge transport through the semiconductor layer of the transistor. rhhz.net

The strong absorption of light in the visible spectrum makes this compound and its derivatives promising candidates for light-harvesting materials in organic solar cells (OSCs). nih.govunizar.es In OSCs, the active layer typically consists of a blend of an electron donor and an electron acceptor material. When light is absorbed, an exciton (B1674681) (a bound electron-hole pair) is created, which then diffuses to the donor-acceptor interface to be separated into free charge carriers.

Cyanostilbene derivatives can function as part of the light-absorbing system. nih.gov The design of novel non-fullerene acceptors (NFAs) is a key area of research for improving OSC efficiency, and the A-D-A (Acceptor-Donor-Acceptor) molecular architecture is a successful strategy. rsc.org The push-pull nature of this compound fits well within this design paradigm. By tuning the molecular structure, properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be optimized to match those of the donor polymer, facilitating efficient charge separation and minimizing energy loss. acs.org

Artificial light-harvesting systems inspired by natural photosynthesis often employ self-assembled chromophores. nih.gov Luminescent nanotubes derived from the co-assembly of cyanostilbene-based molecules have been shown to act as highly efficient energy transfer donors, which is a critical function in enhancing the light-harvesting capability of solar cells. nih.govhku.hk

Table 2: Key Properties of Cyanostilbene Derivatives for OSC Applications

| Property | Significance in OSCs | Typical Characteristics of Cyanostilbene Derivatives | Reference |

| Light Absorption | Captures solar energy to generate excitons. | Strong absorption in the visible spectrum. | acs.org |

| Energy Levels (HOMO/LUMO) | Determines the open-circuit voltage (Voc) and driving force for charge separation. | Tunable via modification of donor/acceptor groups. | rsc.orgacs.org |

| Light Harvesting Efficiency (LHE) | The fraction of incident photons absorbed by the active layer. | Can be enhanced through molecular design and self-assembly. | nih.govacs.org |

| Charge Carrier Mobility | Affects the efficiency of charge extraction to the electrodes. | Dependent on molecular packing and ordering. | rhhz.net |

Nonlinear Optical Materials